molecular formula C10H8BrN3O3S2 B12207230 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12207230
M. Wt: 362.2 g/mol
InChI Key: OLYGUAXZGYHJGN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors. The methylsulfonyl group is then introduced via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of a bromine atom, a methylsulfonyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C10H8BrN3O3S2

Molecular Weight

362.2 g/mol

IUPAC Name

4-bromo-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8BrN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15)

InChI Key

OLYGUAXZGYHJGN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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